1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride

Medicinal Chemistry Positional Isomer Differentiation Drug Design

SSRI/FAAH inhibitor programs require precise N1-acetyl regioisomerism-the 4-acetyl isomer (CAS 1361111-72-9) alters H-bond topology and target engagement. This dihydrochloride salt (≥95%, MW 272.17) delivers correct N1-acetyl substitution for orthogonal Pd-catalyzed elaboration. N,N-dimethyl carboxamide eliminates H-bond donor vs. primary amides, improving BBB penetration. Verify by ¹H NMR or HPLC-MS for QSAR reproducibility.

Molecular Formula C9H19Cl2N3O2
Molecular Weight 272.17 g/mol
CAS No. 1361111-54-7
Cat. No. B1443585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride
CAS1361111-54-7
Molecular FormulaC9H19Cl2N3O2
Molecular Weight272.17 g/mol
Structural Identifiers
SMILESCC(=O)N1CCNCC1C(=O)N(C)C.Cl.Cl
InChIInChI=1S/C9H17N3O2.2ClH/c1-7(13)12-5-4-10-6-8(12)9(14)11(2)3;;/h8,10H,4-6H2,1-3H3;2*1H
InChIKeyQKWKOZANYOCWIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-N,N-dimethylpiperazine-2-carboxamide Dihydrochloride: Identity & Comparators


1-Acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride (CAS 1361111-54-7; molecular formula C₉H₁₉Cl₂N₃O₂; molecular weight 272.17 g/mol) is a disubstituted piperazine-2-carboxamide supplied as the dihydrochloride salt . The compound bears an N1-acetyl group and an N,N-dimethyl carboxamide substituent at the C2 position of the saturated piperazine ring. A structurally differentiated positional isomer, 4-acetyl-N,N-dimethylpiperazine-2-carboxamide hydrochloride (CAS 1361111-72-9), exists with the acetyl moiety on the N4 nitrogen . Additional comparators include the non-acetylated analogue N,N-dimethylpiperazine-2-carboxamide (CAS 1231930-33-8), the unsubstituted amide 1-acetylpiperazine-2-carboxamide dihydrochloride (CAS 1361111-46-7), and the bulkier tert-butyl amide derivative 1-acetyl-N-(1,1-dimethylethyl)-2-piperazinecarboxamide (CAS 171504-99-7).

Regioisomer Identity
N1-acetyl substitution provides distinct H-bond donor topology vs. N4-acetyl isomer; essential for target engagement studies
Amide Substitution
N,N-dimethyl carboxamide eliminates primary amide H-bond donor, a feature that may alter passive permeability profile relative to primary amide analogues
Salt Form
Dihydrochloride salt supports higher aqueous solubility for solution-phase parallel synthesis and biochemical assay preparation

1-Acetyl-N,N-dimethylpiperazine-2-carboxamide Dihydrochloride: Non-Interchangeability


Piperazine-2-carboxamide derivatives cannot be generically substituted without altering biological target engagement profiles. The acetyl regioisomerism between the 1-acetyl and 4-acetyl positional isomers fundamentally changes hydrogen-bond donor/acceptor topology: the N1-acetyl variant anchors the acetyl group on the nitrogen adjacent to the C2-carboxamide, potentially enabling a cisoid intramolecular hydrogen bond that stabilizes a distinct low-energy conformer . In contrast, the N4-acetyl isomer (CAS 1361111-72-9) is a mono-hydrochloride salt, whereas the target compound is supplied as a dihydrochloride, resulting in a molecular weight difference of ~36.5 Da . The N,N-dimethyl carboxamide in the target compound eliminates the hydrogen-bond donor capacity of a primary amide, a feature that alters both target residence time and passive membrane permeability relative to the unsubstituted amide analogue (CAS 1361111-46-7) . Additionally, the compound is commercially listed with a purity specification of ≥95%, while the 4-acetyl positional isomer carries a ≥98% purity specification from its primary vendor, a difference that may impact quantitative structure-activity relationship (QSAR) model reproducibility if the compounds are inadvertently exchanged .

Risk Factor
Target Compound
Potential Substitute
Acetyl Regioisomerism
1-acetyl (N1) — 3 H-bond donors (dihydrochloride)
4-acetyl isomer — 1 H-bond donor (mono-HCl); distinct conformer may shift target binding and permeability predictions
Amide Substitution
N,N-dimethyl amide — no amide H-bond donor
Primary amide analogue — additional H-bond donor may alter target residence time and passive membrane permeability
Salt Stoichiometry
Dihydrochloride — MW 272.17 g/mol
Mono-hydrochloride salt — ~7% molar concentration error if interchanged without free base correction

1-Acetyl-N,N-dimethylpiperazine-2-carboxamide Dihydrochloride: Quantitative Differentiation Evidence


N1- vs. N4-Acetyl Isomerism: Descriptor Divergence

The target compound is the N1-acetyl positional isomer (CAS 1361111-54-7), while the most common commercial alternative is the N4-acetyl isomer (CAS 1361111-72-9). The difference in acetyl attachment point confers distinct computed hydrogen-bond donor and acceptor counts: the N1-acetyl variant possesses three H-bond donors and three H-bond acceptors, whereas the N4-acetyl mono-hydrochloride analogue possesses only one H-bond donor and three H-bond acceptors . This difference arises because the dihydrochloride salt form protonates both piperazine nitrogens, whereas the mono-hydrochloride of the 4-acetyl isomer protonates only one nitrogen. The topological polar surface area (TPSA) values, however, are identical at 52.7 Ų, indicating that passive permeability predictions derived from TPSA alone cannot substitute for explicit conformer-based analysis when selecting between these isomers for a drug-discovery program .

N1- vs. N4-Acetyl Isomerism
Direct comparison
Target: 3 H-bond donors (dihydrochloride) Comparator: 1 H-bond donor (mono-HCl) TPSA identical at 52.7 Ų
H-bond donor count difference may alter predicted BBB permeability and target binding pharmacophore compatibility
Based on PubChem computed descriptors; not direct permeability measurement
Medicinal Chemistry Positional Isomer Differentiation Drug Design

N,N-Dimethyl vs. Primary Carboxamide: H-Bond Donor Impact

The target compound contains an N,N-dimethyl-substituted carboxamide at C2, in contrast to the unsubstituted primary carboxamide analogue 1-acetylpiperazine-2-carboxamide dihydrochloride (CAS 1361111-46-7). The N,N-dimethyl substitution eliminates one hydrogen-bond donor from the carboxamide group, reducing the total computed H-bond donor count by one relative to the primary amide analogue . This modification is known to enhance passive membrane permeability in piperazine-2-carboxamide series; literature on related piperazine carboxamide chemotypes demonstrates that N,N-dimethyl amides exhibit 2- to 5-fold lower polar surface area contributions and improved Caco-2 permeability compared to primary amide congeners .

Amide Substitution & Permeability
Class-level inference
N,N-dimethyl amide: 0 amide H-bond donors Primary amide: 1 donor ~2–5× Caco-2 permeability enhancement reported in analogous piperazine-2-carboxamide series
May support improved passive permeability vs. primary amide congener; data to verify for this exact pair
Class-level SAR from piperazine-2-carboxamide FAAH inhibitor literature; not a direct head-to-head measurement
Structure-Activity Relationship Amide Substitution Permeability

Salt Stoichiometry: Molecular Weight & Solubility Impact

The target compound is supplied as the dihydrochloride salt (MW = 272.17 g/mol), whereas the 4-acetyl positional isomer most commonly available commercially is supplied as the mono-hydrochloride salt (MW = 235.71 g/mol) . The dihydrochloride salt form incorporates two equivalents of HCl, which increases aqueous solubility relative to the mono-hydrochloride salt in piperazine series. The molecular weight difference of 36.46 Da (corresponding to one HCl equivalent) means that 1 mg of the target dihydrochloride salt provides approximately 0.87 mg of the free base equivalent, compared to ~0.94 mg for the mono-hydrochloride comparator. This has direct implications for molarity calculations in dose-response assays; interchanging the two salts without correction would introduce a ~7% molar concentration error.

Salt Stoichiometry Impact
Direct comparison
~7.3% molar concentration discrepancy if dihydrochloride and mono-hydrochloride salts are interchanged without correction
May shift IC50 readouts by ~0.03 log units; free base equivalent verification recommended
Based on vendor molecular weight and salt form confirmation; batch CoA review advised
Salt Form Selection Aqueous Solubility Formulation

Purity Specification: Lot-to-Lot Consistency for Screening

The target compound is commercially available from CymitQuimica (Biosynth brand) with a minimum purity specification of 95%, while the 4-acetyl positional isomer (CAS 1361111-72-9) carries a ≥98% purity specification from its primary vendor, Leyan . The 3-percentage-point purity differential may be relevant for applications requiring high chemical homogeneity, such as biophysical assays (surface plasmon resonance, isothermal titration calorimetry) or crystallization trials. However, for most biochemical and cell-based screening applications, the 95% purity specification is adequate provided that the impurity profile is characterized and batch-specific Certificates of Analysis are obtained.

Purity Specification
Direct comparison
Target: min. 95% (CymitQuimica) 4-Acetyl isomer: ≥98% (Leyan)
3 pp difference may impact biophysical assay reproducibility; 95% adequate for most biochemical and cell-based screening
Vendor release specification; actual batch purity may exceed minimum; verify batch CoA
Quality Control Purity Specification Assay Reproducibility

1-Acetyl-N,N-dimethylpiperazine-2-carboxamide Dihydrochloride: Application Scenarios


SSRI Development Building Block

Published patent and vendor literature identifies 1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride as a key synthetic intermediate for novel SSRI candidates . The N,N-dimethyl carboxamide functionality provides a metabolically stable amide bioisostere, while the N1-acetyl group serves as a synthetic handle for further elaboration via palladium-catalyzed cross-coupling reactions. The dihydrochloride salt form ensures adequate aqueous solubility for solution-phase parallel synthesis workflows. Procurement of this specific intermediate (rather than the 4-acetyl isomer) is essential because the N1-acetyl substitution pattern positions the synthetic handle orthogonally to the C2-carboxamide, enabling divergent functionalization strategies not accessible from the N4-acetyl series.

FAAH/MAGL Inhibitor Pharmacophore Exploration

The piperazine-2-carboxamide scaffold is a validated pharmacophore for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibition . The N,N-dimethyl carboxamide of the target compound eliminates a hydrogen-bond donor relative to primary amide congeners, a design strategy shown to improve blood-brain barrier penetration in FAAH inhibitor series. The N1-acetyl substitution additionally provides a steric and electronic environment distinct from N4-acetyl analogues, potentially enabling differential selectivity between FAAH and MAGL isoforms. Researchers exploring endocannabinoid system modulation should select the 1-acetyl isomer specifically to maintain SAR integrity within this chemotype sub-series.

QSAR Library Enumeration

For computational chemistry teams constructing QSAR models of piperazine-2-carboxamide biological activity, the target compound provides a specific, well-defined substitution pattern (N1-acetyl, N,N-dimethyl C2-carboxamide, dihydrochloride salt) that probes the steric and electronic tolerance of the N1 position . The compound's computed descriptors—TPSA 52.7 Ų, 3 H-bond donors, 3 H-bond acceptors, and 1 rotatable bond—place it within Lipinski rule-of-five compliance, making it a useful reference point for virtual screening libraries targeting orally bioavailable chemical space. When procuring for QSAR model training or validation, the precise regioisomeric identity (N1- vs. N4-acetyl) must be verified by ¹H NMR or HPLC-MS to avoid introducing systematic error into model predictions.

ACC Inhibitor Probe Synthesis

The piperazine-2-carboxamide chemotype has been disclosed in patent literature as a scaffold for acetyl-CoA carboxylase (ACC) inhibitors, with certain analogues exhibiting IC₅₀ values in the low nanomolar range against ACC1 and ACC2 isoforms . While direct activity data for the target compound itself has not been publicly reported in peer-reviewed literature as of the search date, structurally related 1-acyl-piperazine-2-carboxamide derivatives have demonstrated ACC inhibitory activity. The dihydrochloride salt form of the target compound facilitates aqueous solubility for biochemical assay preparation, and its N,N-dimethyl amide differentiates it from the primary amide congeners that may exhibit altered ACC isoform selectivity profiles.

Application
Selection Property
Validation Focus
SSRI Candidate Building Block
N1-acetyl regioisomer; dihydrochloride salt for aqueous solubility in parallel synthesis
Confirm regioisomer identity by ¹H NMR; verify salt stoichiometry and purity before scale-up
FAAH/MAGL Pharmacophore Exploration
N,N-dimethyl amide for permeability screening context; differentiated from primary amide analogues
Assess passive permeability (e.g., PAMPA or Caco-2); review class-level SAR precedent
QSAR Library Enumeration
Precise regioisomeric identity and purity for descriptor accuracy in model training
QC by HPLC-MS and ¹H NMR; batch CoA review for consistent computed descriptors
ACC Inhibitor Probe Synthesis
Piperazine-2-carboxamide scaffold for ACC biochemical assay context; structurally related to reported inhibitors
Evaluate in ACC1/2 biochemical assays; structural confirmation by LC-MS; purity ≥95% acceptable
Quote Request

Request a Quote for 1-acetyl-N,N-dimethylpiperazine-2-carboxamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.